3,5-Dinitrosalicylic acid

Content Navigation

3,5-Dinitrosalicylic acid (DNSA) eliminates toxic multi-step sugar assays. Single-reagent, stoichiometric reduction of free hemiacetal groups yields 3-amino-5-nitrosalicylic acid (λmax 540 nm) for selective reducing sugar quantification.

- Replaces Nelson-Somogyi (arsenomolybdate) & phenol-sulfuric methods.

- High-throughput compatible; no glycosidic hydrolysis.

- Dual-use: bidentate ligand for MOFs.

≥98% purity, ambient shipped.

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

solubility

Synonyms

Canonical SMILES

Purity

Package Size

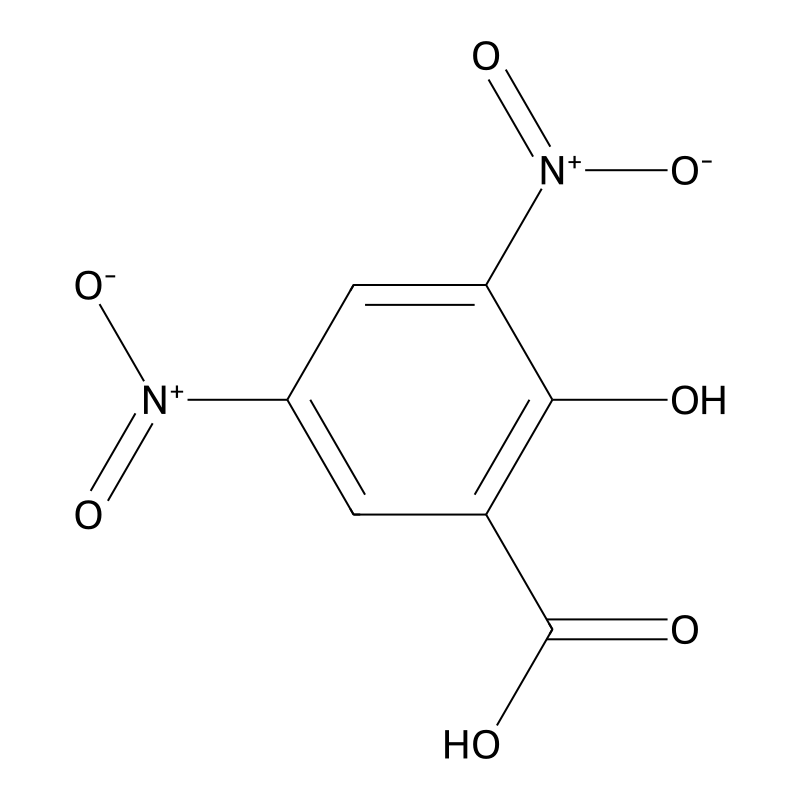

3,5-Dinitrosalicylic acid (CAS 609-99-4) is a highly specialized aromatic compound primarily procured as a colorimetric redox reagent for the quantification of reducing sugars and as a bidentate ligand in coordination chemistry. Structurally characterized by a salicylic acid core substituted with two electron-withdrawing nitro groups at the 3- and 5-positions, DNSA exhibits a significantly lowered pKa compared to its non-nitrated analogs. In alkaline analytical applications, the compound undergoes a specific stoichiometric reduction by free carbonyl groups to form 3-amino-5-nitrosalicylic acid, which absorbs strongly at 540 nm. This unique redox behavior makes DNSA the industry-standard reagent for monitoring biomass saccharification, fermentation processes, and carbohydrase activity, offering a robust, single-reagent alternative to multi-step heavy-metal assays [1].

Research Fit

Substituting 3,5-dinitrosalicylic acid with alternative carbohydrate assay reagents or structurally related aromatic acids leads to fundamental failures in assay specificity and complexation behavior. In analytical workflows, replacing DNSA with the phenol-sulfuric acid method abolishes selectivity, as the latter hydrolyzes and measures all glycosidic bonds (total carbohydrates) rather than specifically quantifying the free hemiacetal groups of reducing sugars generated during enzymatic digestion[2]. Conversely, substituting DNSA with the Nelson-Somogyi method introduces toxic arsenomolybdate and unstable copper reagents, drastically reducing high-throughput scalability [1]. In synthetic applications, utilizing mono-nitrated analogs or unsubstituted salicylic acid fails to replicate DNSA's distinct hydrogen-bonding networks and lower pKa, which are critical for forming stable, specific metal-organic frameworks and proton-transfer compounds.

Substitution Risk

References

- [1] Gusakov, A. V., et al. (2011). Comparison of Two Methods for Assaying Reducing Sugars in the Determination of Carbohydrase Activities. International Journal of Analytical Chemistry, 2011, 283658.

- [2] DuBois, M., et al. (1956). Colorimetric Method for Determination of Sugars and Related Substances. Analytical Chemistry, 28(3), 350-356.

Reducing Sugar Selectivity in Hydrolysis Monitoring

In the monitoring of polysaccharide hydrolysis, 3,5-dinitrosalicylic acid provides absolute selectivity for released reducing sugars by reacting exclusively with free carbonyl groups to form a 540 nm-absorbing chromophore. A comparative analytical framework demonstrates that while the phenol-sulfuric acid method yields a total carbohydrate concentration by hydrolyzing all present glycosidic bonds (yielding indistinguishable signals for both the cellulose substrate and glucose product), the DNSA method selectively quantifies only the liberated glucose or cellobiose[REFS-1, REFS-2]. This allows for the direct calculation of enzymatic activity without background interference from the unreacted polymeric substrate.

| Evidence Dimension | Target Analyte Specificity |

| Target Compound Data | Quantifies only free hemiacetal/carbonyl groups (reducing sugars) |

| Comparator Or Baseline | Phenol-Sulfuric Acid: Quantifies total carbohydrates (hydrolyzes polymers) |

| Quantified Difference | DNSA provides 100% selectivity for hydrolysis products over polymeric substrates |

| Conditions | Enzymatic saccharification monitoring (e.g., cellulase on carboxymethylcellulose) |

Crucial for accurately measuring enzyme kinetics and biomass conversion efficiency where the substrate itself is a carbohydrate.

Reagent Stability and High-Throughput Processing

For industrial quality control and high-throughput screening, the DNSA assay offers superior processability compared to the highly sensitive but operationally complex Nelson-Somogyi (NS) method. The DNS reagent is formulated as a single, stable alkaline solution containing Rochelle salt and phenol, which remains viable for months at room temperature. In contrast, the NS method requires the fresh combination of an unstable alkaline copper tartrate solution and a toxic arsenomolybdate color reagent, alongside strict boiling and cooling protocols [1]. Although the NS method can be more sensitive for microgram-level detection, DNSA's single-reagent addition and broad dynamic range make it the preferred choice for scalable, high-throughput microplate formats.

| Evidence Dimension | Reagent Preparation and Stability |

| Target Compound Data | Single-reagent solution, stable for months at room temperature |

| Comparator Or Baseline | Nelson-Somogyi: Two-part reagent system requiring fresh mixing and toxic arsenomolybdate |

| Quantified Difference | DNSA eliminates multi-step reagent mixing and reduces toxic waste generation |

| Conditions | High-throughput microplate assays for fermentation and food QA/QC |

Enables automated, high-throughput industrial screening by eliminating unstable, multi-component heavy-metal reagents.

Metal-Ligand Stability and Coordination Chemistry

In the synthesis of transition metal complexes and metal-organic frameworks (MOFs), DNSA serves as a superior bidentate ligand compared to unsubstituted salicylic acid due to the strong electron-withdrawing effects of its two nitro groups. Potentiometric and crystallographic studies reveal that DNSA possesses a significantly lower primary dissociation constant (pKa1 ~2.18) than salicylic acid (pKa1 ~2.84)[REFS-4, REFS-5]. This increased acidity, combined with the additional hydrogen-bonding capabilities of the nitro groups, allows DNSA to form highly stable bivalent transition metal complexes (e.g., Cu(II), Ni(II), Zn(II)) at lower pH ranges and drives the assembly of distinct multi-dimensional crystalline architectures that cannot be accessed using mono-nitrated or unsubstituted analogs.

| Evidence Dimension | Primary Dissociation Constant (pKa1) and Complexation |

| Target Compound Data | pKa1 ~2.18, forms extensive secondary hydrogen-bonding networks |

| Comparator Or Baseline | Salicylic Acid: pKa1 ~2.84, lacks nitro-driven secondary interactions |

| Quantified Difference | DNSA is significantly more acidic, enabling distinct low-pH metal coordination |

| Conditions | Potentiometric titration and MOF crystallization in aqueous/ethanolic media |

Allows materials scientists to engineer specific thermal and structural properties in metal-organic frameworks that are impossible with standard salicylic acid.

Biomass Saccharification and Biofuels

DNSA is the standard reagent for quantifying the release of reducing sugars (like glucose and xylose) during the enzymatic hydrolysis of lignocellulosic biomass, directly informing cellulase and xylanase efficiency [1].

Fermentation Process Control

Used in industrial biotechnology to rapidly monitor the consumption of reducing sugars in bioreactors, enabling real-time adjustments to feed rates and harvest times using high-throughput microplate assays [1].

Food and Beverage Quality Control

Applied in the routine quantification of reducing sugars (e.g., maltose, fructose) in honey, fruit juices, and wines, providing a robust, single-reagent alternative to complex chromatographic methods [1].

Energetic Coordination Compound Synthesis

Procured as a specialized bidentate ligand to synthesize transition metal complexes and metal-organic frameworks where the dual nitro groups contribute to unique thermal stability and energetic properties [2].

Application Fit Matrix

References

- [1] Gusakov, A. V., et al. (2011). Comparison of Two Methods for Assaying Reducing Sugars in the Determination of Carbohydrase Activities. International Journal of Analytical Chemistry, 2011, 283658.

- [2] Hakim, S. A. R. A., et al. (2016). pH metric Investigation of Complexation of 3,5 Dinitro salicylic Acid (DNS) with transition metal ions. Journal of Ultra Chemistry, 12(3), 71-74.

Physical Description

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

LogP

Appearance

Melting Point

Storage

UNII

Related CAS

GHS Hazard Statements

Reported as not meeting GHS hazard criteria by 38 of 91 companies. For more detailed information, please visit ECHA C&L website;

Of the 9 notification(s) provided by 53 of 91 companies with hazard statement code(s):;

H302 (90.57%): Harmful if swallowed [Warning Acute toxicity, oral];

H315 (86.79%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (15.09%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H335 (84.91%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Vapor Pressure

Pictograms

Irritant

Other CAS

46506-88-1

Wikipedia

General Manufacturing Information

2: Machado A, Maneiras R, Bordalo AA, Mesquita RBR. Monitoring glucose, calcium, and magnesium levels in saliva as a non-invasive analysis by sequential injection multi-parametric determination. Talanta. 2018 Aug 15;186:192-199. doi: 10.1016/j.talanta.2018.04.055. Epub 2018 Apr 22. PubMed PMID: 29784349.

3: Ga'al H, Fouad H, Tian J, Hu Y, Abbas G, Mo J. Synthesis, characterization and efficacy of silver nanoparticles against Aedes albopictus larvae and pupae. Pestic Biochem Physiol. 2018 Jan;144:49-56. doi: 10.1016/j.pestbp.2017.11.004. Epub 2017 Nov 13. PubMed PMID: 29463408.

4: Madu JO, Agboola BO. Bioethanol production from rice husk using different pretreatments and fermentation conditions. 3 Biotech. 2018 Jan;8(1):15. doi: 10.1007/s13205-017-1033-x. Epub 2017 Dec 11. PubMed PMID: 29259890; PubMed Central PMCID: PMC5723577.

5: Nafiu MO, Ashafa AOT. Antioxidant and Inhibitory Effects of Saponin Extracts from Dianthus basuticus Burtt Davy on Key Enzymes Implicated in Type 2 Diabetes In vitro. Pharmacogn Mag. 2017 Oct-Dec;13(52):576-582. doi: 10.4103/pm.pm_583_16. Epub 2017 Nov 13. PubMed PMID: 29200716; PubMed Central PMCID: PMC5701394.

6: Yan SM, Shi HZ, Guo QS, Wang J, Wu B, Shi GW, Li MM, Dai DX, Wu MJ. [Studies on hibernation pivotal temperature of Whitmania pigra]. Zhongguo Zhong Yao Za Zhi. 2016 Oct;41(19):3615-3619. doi: 10.4268/cjcmm20161919. Chinese. PubMed PMID: 28925157.

7: Costa Silva LP, Oliveira JP, Keijok WJ, da Silva AR, Aguiar AR, Guimarães MCC, Ferraz CM, Araújo JV, Tobias FL, Braga FR. Extracellular biosynthesis of silver nanoparticles using the cell-free filtrate of nematophagous fungus Duddingtonia flagrans. Int J Nanomedicine. 2017 Aug 31;12:6373-6381. doi: 10.2147/IJN.S137703. eCollection 2017. PubMed PMID: 28919741; PubMed Central PMCID: PMC5587170.

8: Preety, Hooda V. A novel polyurethane/nano ZnO matrix for immobilization of chitinolytic enzymes and optical sensing of chitin. Int J Biol Macromol. 2018 Jan;106:1173-1183. doi: 10.1016/j.ijbiomac.2017.08.114. Epub 2017 Aug 26. PubMed PMID: 28851635.

9: Guo MX, Yang L, Jiang ZW, Peng ZW, Li YF. Al-based metal-organic gels for selective fluorescence recognition of hydroxyl nitro aromatic compounds. Spectrochim Acta A Mol Biomol Spectrosc. 2017 Dec 5;187:43-48. doi: 10.1016/j.saa.2017.05.057. Epub 2017 May 27. PubMed PMID: 28651241.

10: McKee LS. Measuring Enzyme Kinetics of Glycoside Hydrolases Using the 3,5-Dinitrosalicylic Acid Assay. Methods Mol Biol. 2017;1588:27-36. doi: 10.1007/978-1-4939-6899-2_3. PubMed PMID: 28417358.

11: Li D, Yang N, Jin Y, Guo L, Zhou Y, Xie Z, Jin Z, Xu X. Continuous-flow electro-assisted acid hydrolysis of granular potato starch via inductive methodology. Food Chem. 2017 Aug 15;229:57-65. doi: 10.1016/j.foodchem.2017.02.047. Epub 2017 Feb 12. PubMed PMID: 28372216.

12: Bahar E, Akter KM, Lee GH, Lee HY, Rashid HO, Choi MK, Bhattarai KR, Hossain MM, Ara J, Mazumder K, Raihan O, Chae HJ, Yoon H. β-Cell protection and antidiabetic activities of Crassocephalum crepidioides (Asteraceae) Benth. S. Moore extract against alloxan-induced oxidative stress via regulation of apoptosis and reactive oxygen species (ROS). BMC Complement Altern Med. 2017 Mar 29;17(1):179. doi: 10.1186/s12906-017-1697-0. PubMed PMID: 28356096; PubMed Central PMCID: PMC5372275.

13: Karmakar A, Singh B. Spectroscopic and theoretical studies of charge-transfer interaction of 1-(2-pyridylazo)-2-napthol with nitroaromatics. Spectrochim Acta A Mol Biomol Spectrosc. 2017 May 15;179:110-119. doi: 10.1016/j.saa.2017.01.047. Epub 2017 Jan 26. PubMed PMID: 28236682.

14: Zhou C, Xue Y, Ma Y. Cloning, evaluation, and high-level expression of a thermo-alkaline pectate lyase from alkaliphilic Bacillus clausii with potential in ramie degumming. Appl Microbiol Biotechnol. 2017 May;101(9):3663-3676. doi: 10.1007/s00253-017-8110-2. Epub 2017 Feb 9. PubMed PMID: 28184988.

15: Wang C, Qu L, Liu X, Zhao C, Zhao F, Huang F, Zhu Z, Han C. Determination of a metabolite of nifursol in foodstuffs of animal origin by liquid-liquid extraction and liquid chromatography with tandem mass spectrometry. J Sep Sci. 2017 Feb;40(3):671-676. doi: 10.1002/jssc.201600996. Epub 2017 Jan 13. PubMed PMID: 27935246.

16: Wang C, Ma S, Huang Y, Liu L, Fan H, Deng Y. [Characterization and microbial community shifts of rice strawdegrading microbial consortia]. Wei Sheng Wu Xue Bao. 2016 Dec 4;56(12):1856-68. PubMed PMID: 29741851.

17: Wickramaratne MN, Punchihewa JC, Wickramaratne DB. In-vitro alpha amylase inhibitory activity of the leaf extracts of Adenanthera pavonina. BMC Complement Altern Med. 2016 Nov 15;16(1):466. PubMed PMID: 27846876; PubMed Central PMCID: PMC5109804.

18: Song HT, Gao Y, Yang YM, Xiao WJ, Liu SH, Xia WC, Liu ZL, Yi L, Jiang ZB. Synergistic effect of cellulase and xylanase during hydrolysis of natural lignocellulosic substrates. Bioresour Technol. 2016 Nov;219:710-715. doi: 10.1016/j.biortech.2016.08.035. Epub 2016 Aug 12. PubMed PMID: 27560367.

19: Fan X, Gao Y, He W, Hu H, Tian M, Wang K, Pan S. Production of nano bacterial cellulose from beverage industrial waste of citrus peel and pomace using Komagataeibacter xylinus. Carbohydr Polym. 2016 Oct 20;151:1068-1072. doi: 10.1016/j.carbpol.2016.06.062. Epub 2016 Jun 16. PubMed PMID: 27474656.

20: Visvanathan R, Jayathilake C, Liyanage R. A simple microplate-based method for the determination of α-amylase activity using the glucose assay kit (GOD method). Food Chem. 2016 Nov 15;211:853-9. doi: 10.1016/j.foodchem.2016.05.090. Epub 2016 May 20. PubMed PMID: 27283705.

Explore Compound Types